Comparable Molar Absorptivity and Fluorescence Quantum Yield with 4-Cyano Isomer
The photophysical properties of 2-cyanophenylalanine (the core chromophore) are quantitatively comparable to the widely used 4-cyanophenylalanine probe, with similar spectral features in absorbance and emission profiles. This demonstrates that the two isomers can be used interchangeably in many spectroscopic applications, offering researchers an alternative that may provide different steric or conformational constraints [1].
| Evidence Dimension | Molar absorptivity and fluorescence quantum yield |
|---|---|
| Target Compound Data | Molar absorptivity and fluorescence quantum yield comparable to 4-cyanophenylalanine |
| Comparator Or Baseline | 4-cyanophenylalanine |
| Quantified Difference | Comparable (no significant difference reported) |
| Conditions | Free amino acid in aqueous solution; photophysical characterization via UV-Vis and fluorescence spectroscopy |
Why This Matters
This confirms that Fmoc-2-cyano-L-phenylalanine can serve as a viable substitute for the para-isomer in spectroscopic studies, while potentially offering different steric or conformational outcomes due to the ortho substitution.
- [1] Martin, J. P., et al. Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives. Phys. Chem. Chem. Phys. 2016, 18, 20750-20757. DOI: 10.1039/c6cp04154j View Source
